![molecular formula C19H21NO3 B5797499 2,6-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide](/img/structure/B5797499.png)
2,6-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
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Overview
Description
2,6-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide, also known as β-Naphthoflavone (BNF), is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. BNF belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is structurally similar to flavonoids, which are naturally occurring compounds found in plants.
Mechanism of Action
The mechanism of action of BNF involves its ability to activate the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis. Activation of AhR by BNF leads to the induction of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds.
Biochemical and Physiological Effects:
BNF has been shown to have a variety of biochemical and physiological effects in various cell types and tissues. These effects include the modulation of cell cycle progression, DNA repair, and cellular signaling pathways. BNF has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in various disease states.
Advantages and Limitations for Lab Experiments
One advantage of using BNF in lab experiments is its well-established mechanism of action, which allows for the precise targeting of specific cellular pathways. Another advantage is its relatively low toxicity, which allows for the use of higher concentrations in experiments. However, one limitation of using BNF is its potential to interact with other compounds in the experimental system, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on BNF. One area of research is the development of BNF-based therapies for cancer and liver diseases. Another area of research is the investigation of the role of BNF in environmental toxicology, particularly its effects on the metabolism and toxicity of environmental contaminants. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of BNF and to identify potential side effects or limitations of its use in clinical settings.
Synthesis Methods
BNF can be synthesized through a multistep process involving the condensation of 2-amino-6-methoxybenzoic acid with 1-tetralone, followed by a series of reactions involving nitration, reduction, and acylation. The final product is obtained through recrystallization and purification.
Scientific Research Applications
BNF has been extensively studied for its potential therapeutic properties in various fields of research, including cancer, liver diseases, and environmental toxicology. In cancer research, BNF has been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death, in cancer cells. In liver disease research, BNF has been shown to protect against liver damage caused by toxins and to promote the regeneration of liver cells.
properties
IUPAC Name |
2,6-dimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-16-11-6-12-17(23-2)18(16)19(21)20-15-10-5-8-13-7-3-4-9-14(13)15/h5-6,8,10-12H,3-4,7,9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFNQKJPJHWTSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197248 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide |
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